molecular formula C28H28N4O4 B14772357 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid

3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid

Cat. No.: B14772357
M. Wt: 484.5 g/mol
InChI Key: YTNGYMGXHUFAOH-UHFFFAOYSA-N
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Description

3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Common reagents used in these reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound could be used to study enzyme interactions and protein binding due to its complex structure and functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure allows for the modification of various functional groups to optimize biological activity and reduce side effects.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: A simpler analog with fewer functional groups.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H28N4O4/c1-17-14-20(27(35)30-21(16-24(33)34)19-8-4-3-5-9-19)15-18(2)26(17)36-23-11-6-10-22-25(23)31-28-29-12-7-13-32(22)28/h3-6,8-11,14-15,21H,7,12-13,16H2,1-2H3,(H,29,31)(H,30,35)(H,33,34)

InChI Key

YTNGYMGXHUFAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=CC3=C2N=C4N3CCCN4)C)C(=O)NC(CC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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